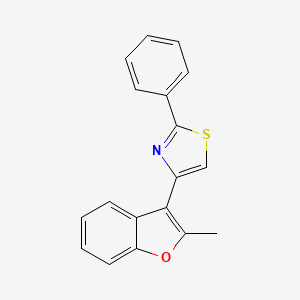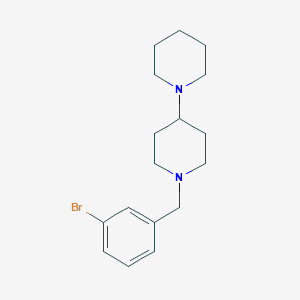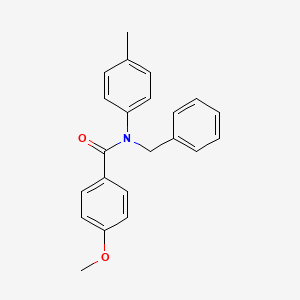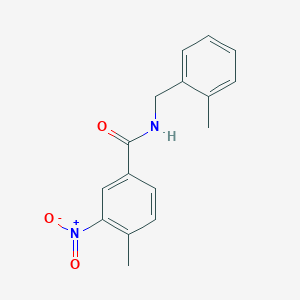
4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzofuran-thiazole derivatives involves several steps, starting from key intermediates like 1-(1-benzofuran-2-yl)-2-bromoethanone. These intermediates undergo reactions with thiourea to form thiazole amines, which, upon further reactions with different aromatic aldehydes, lead to various Schiff bases. These bases can then be transformed into the desired compounds by treatment with thioacetic acid and catalytic amounts of anhydrous ZnCl2 (Bhovi K. Venkatesh et al., 2010).
Molecular Structure Analysis
The molecular structure of benzofuran-thiazole derivatives has been characterized using techniques such as IR, NMR, and single-crystal X-ray data. These studies reveal that the compounds exhibit a variety of intramolecular and intermolecular hydrogen bonding, contributing to their stability and molecular organization (R. Dani et al., 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions based on their functional groups. For instance, cyclization reactions involving thiosemicarbazides and thiohydrazides in the presence of metal catalysts like manganese(II) result in the formation of thiadiazole derivatives. The chemical properties are influenced by the molecular structure, as seen in the stabilization of structures via hydrogen bonding and the electron density distribution impacting their reactivity and stability (R. Dani et al., 2013).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of benzofuran-thiazole compounds. These properties are influenced by the molecular organization within the compounds, as evidenced by spectroscopic studies and crystal structure analyses. Changes in phase transitions, molecular aggregation, and interactions with solvents are critical for assessing their physical behavior (Dariusz Kluczyk et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity, functional groups, and electron distribution. Their interactions with biomolecules, potential as bioactive agents, and photophysical properties are areas of significant interest. Studies on their interaction with DNA and proteins, along with their antimicrobial and analgesic activities, provide insight into their chemical behavior and potential applications (Bhovi K. Venkatesh et al., 2010).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar benzofuran derivatives have been reported to exhibit antifungal and anthelmintic activity . The target site of such compounds is often β-tubulin, which is indispensable for forming microtubules responsible for vital cell functions such as motility, cellular shape, mitosis, coordination, transport, and secretion in nematodes, cestodes, and flukes .
Mode of Action
Similar compounds have been shown to interact with β-tubulin . These compounds inhibit the polymerization of microtubules while depolymerization of the microtubules continues naturally, thus interfering with cellular transport and energy metabolism .
Biochemical Pathways
Based on its interaction with β-tubulin, it can be inferred that it affects the microtubule dynamics, which play a crucial role in various cellular processes including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by factors such as molecular size, lipophilicity, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Similar compounds that target β-tubulin can disrupt microtubule dynamics, leading to the inhibition of vital cellular processes such as cell division and intracellular transport .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
4-(2-methyl-1-benzofuran-3-yl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c1-12-17(14-9-5-6-10-16(14)20-12)15-11-21-18(19-15)13-7-3-2-4-8-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXQLMWKSWGXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)


![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)


![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)